P2X3 Antagonism: 7.8 nM IC50 vs. 3-Methyl Isoxazole Analog (IC50 > 1,000 nM)
In a direct head-to-head assay using a stably expressing human P2X3 cell line (C6BU-1 cells transfected with human P2X3 gene, GenBank Y07683), N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide exhibited a potent IC50 of 7.80 nM [1]. By contrast, the close structural analog 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide, which differs only by a methyl addition at the isoxazole 3‑position, showed negligible antagonist activity with an IC50 exceeding 1,000 nM under identical assay conditions [2]. This >128-fold difference in potency demonstrates that the unsubstituted isoxazole‑5‑carboxamide head group is critical for high‑affinity interaction with the P2X3 receptor.
| Evidence Dimension | P2X3 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 7.80 nM |
| Comparator Or Baseline | 3-methyl analog (3‑methyl‑N‑[4‑(6‑methyl‑1,3‑benzothiazol‑2‑yl)phenyl]‑1,2‑oxazole‑5‑carboxamide): IC50 > 1,000 nM |
| Quantified Difference | >128-fold difference in IC50 |
| Conditions | C6BU-1 cell line stably transfected with human P2X3 receptor; recombinant assay |
Why This Matters
For procurement in P2X3-targeted programs, a >128-fold loss in potency from a single methyl group underscores the necessity of verifying the exact isoxazole substitution pattern; generic sourcing of the wrong analog would render the compound pharmacologically inactive at the receptor target.
- [1] BindingDB. BDBM183287 / US9150546, I-456::US9688643, I-456::US9718790, I-0465. Affinity Data IC50: 7.80 nM. Assay: Antagonist activity at human P2X3 receptor expressed in C6BU-1 cells. Accessed 2026-04-29. View Source
- [2] US Patent 9,150,546 B2 (and family members US9688643, US9718790). Thiazole and oxazole-substituted arylamides as P2X3 antagonists – SAR tables and exemplary compound data. View Source
